molecular formula C15H14N4O3S B5563543 5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone

5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone

Cat. No.: B5563543
M. Wt: 330.4 g/mol
InChI Key: VCQQRJWMILJZIH-LICLKQGHSA-N
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Description

5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone is a synthetic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone typically involves the condensation of 5-(4-nitrophenyl)-2-furaldehyde with N-allylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and recrystallized from ethanol to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.

Scientific Research Applications

5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone involves its interaction with biological macromolecules. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)benzaldehyde N-allylthiosemicarbazone
  • 4-nitrobenzaldehyde N-allylthiosemicarbazone
  • N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide

Uniqueness

5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone stands out due to its unique combination of a furan ring and a nitrophenyl group, which imparts distinct electronic and steric properties. These features enhance its ability to interact with biological targets and contribute to its diverse biological activities.

Properties

IUPAC Name

1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-2-9-16-15(23)18-17-10-13-7-8-14(22-13)11-3-5-12(6-4-11)19(20)21/h2-8,10H,1,9H2,(H2,16,18,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQQRJWMILJZIH-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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